

# The Function of Solanacol in Tomato Root Exudates: A Technical Guide

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#### **Abstract**

Solanacol, a canonical strigolactone (SL) exuded by the roots of tomato (Solanum lycopersicum), plays a pivotal role in shaping the rhizosphere, the dynamic interface between the plant root and the surrounding soil. Initially identified as a germination stimulant for parasitic weeds, the functions of Solanacol and other strigolactones are now understood to be far more complex, encompassing symbiotic relationships, plant architecture, and defense signaling. This technical guide provides an in-depth examination of the biosynthesis, perception, and multifaceted functions of Solanacol, with a focus on its role in mediating interactions with parasitic plants and arbuscular mycorrhizal (AM) fungi. Furthermore, this guide explores the emerging role of strigolactones in the plant's defense against pathogens and nematodes, highlighting the intricate signaling crosstalk with other phytohormones. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of Solanacol are provided, alongside a quantitative summary of its effects. This document aims to serve as a comprehensive resource for researchers in plant science, chemical ecology, and for professionals in the agricultural and pharmaceutical sectors seeking to leverage this knowledge for crop improvement and the development of novel bioactive compounds.

#### Introduction

The rhizosphere is a complex and competitive environment where plants must navigate interactions with a diverse array of organisms, both beneficial and detrimental. To orchestrate

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these interactions, plants release a cocktail of chemical compounds into the soil, collectively known as root exudates. Among these, strigolactones (SLs) have emerged as a critical class of signaling molecules. **Solanacol** is a prominent strigolactone found in the root exudates of tomato and other Solanaceae species[1].

Historically, SLs were first characterized as germination stimulants for parasitic plants of the genera Striga and Orobanche (now including Phelipanche), which can cause devastating crop losses[2]. However, subsequent research revealed a more ancient and mutualistic role for SLs in promoting the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi, which enhance the plant's nutrient and water uptake[3]. Beyond their role in the rhizosphere, SLs are now recognized as a novel class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture.

This guide focuses specifically on **Solanacol**, detailing its biosynthesis in tomato, its function as a rhizosphere signaling molecule, and its involvement in the plant's defense responses. We present quantitative data on its activity, detailed experimental methodologies for its study, and visual representations of the key pathways and workflows.

## **Biosynthesis of Solanacol in Tomato**

**Solanacol** is a canonical strigolactone, characterized by the presence of a tricyclic lactone (the ABC rings) connected to a butenolide D-ring via an enol-ether bridge. Its biosynthesis in tomato is a multi-step process that begins with the carotenoid pathway. The immediate precursor to **Solanacol** is orobanchol. The proposed biosynthetic pathway from orobanchol to **Solanacol** involves a series of oxidation reactions. A key enzyme in this conversion is the cytochrome P450 CYP712G1, which catalyzes the double oxidation of orobanchol to produce didehydro-orobanchol (DDH) isomers. One of these DDH isomers is then thought to be further converted into **Solanacol**, although the precise enzymatic step for this final conversion is still under investigation[4].

The production and exudation of **Solanacol**, like other strigolactones, are influenced by environmental conditions, most notably phosphate availability. Phosphate starvation is a strong inducer of strigolactone biosynthesis and exudation, which is thought to be an adaptive response to enhance the recruitment of mycorrhizal fungi to aid in phosphate acquisition.





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Figure 1: Proposed Biosynthetic Pathway of Solanacol in Tomato.

## Function of Solanacol in the Rhizosphere

**Solanacol**'s primary and most well-characterized functions are as a signaling molecule in the rhizosphere. It mediates communication between the tomato plant and other soil-dwelling organisms, with significant implications for plant health and survival.

#### Stimulation of Parasitic Plant Seed Germination

**Solanacol** is a potent germination stimulant for root parasitic plants, particularly Phelipanche ramosa (branched broomrape), a major pest of tomato crops[5][6]. The seeds of these parasitic plants can remain dormant in the soil for many years until they detect the presence of a suitable host. **Solanacol**, exuded from the tomato roots, acts as a chemical cue, triggering the germination of the parasite's seeds. Once germinated, the parasite attaches to the host root, siphoning off water and nutrients, which can lead to significant yield losses.

The high sensitivity of parasitic plant seeds to **Solanacol**, with germination being induced at subnanomolar concentrations, underscores the efficiency of this signaling system[5][6].

# Induction of Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi

In a mutualistic context, **Solanacol** promotes the establishment of symbiosis with AM fungi[3]. These fungi are beneficial to the plant, extending their hyphae into the soil to acquire nutrients, particularly phosphorus, and transferring them to the plant in exchange for carbon. Before physical contact is made, the fungal spores germinate and the hyphae grow through the soil. **Solanacol** acts as a signal to the AM fungi that a compatible host is nearby, inducing a rapid and extensive branching of the fungal hyphae[7]. This increased branching enhances the probability of the fungus making contact with the root and initiating the symbiotic relationship.



# Quantitative Data on Solanacol and Strigolactone Activity

The following tables summarize the available quantitative and semi-quantitative data on the effects of **Solanacol** and other strigolactones.

Table 1: Effect of Strigolactones on Parasitic Plant Seed Germination

Strigolactone/ Analog	Parasitic Plant Species	Concentration	Germination Rate (%)	Reference
Solanacol	Phelipanche ramosa	Subnanomolar	~80%	[5]
Solanacol	Orobanche minor	Subnanomolar	~90%	[5]
2'-epi-orobanchol	Phelipanche ramosa	Subnanomolar	~80%	[5]
2'-epi-orobanchol	Orobanche minor	Subnanomolar	~90%	[5]
GR24 (synthetic analog)	Orobanche minor	100 nM	>60%	[2]
Orobanchol	Orobanche minor	10 pM	>80%	[2]
Sorgomol	Orobanche minor	10 pM	>80%	[2]

Table 2: Relative Abundance of **Solanacol** in Tomato Root Exudates Under Different Conditions

Condition	Change in Solanacol Level	Reference
Mycorrhizal Colonization (Glomus intraradices)	54% reduction	[8]
ABA-deficient mutants (notabilis, sitiens, flacca)	40-52% reduction	[9]
SICCD8 RNAi lines	Up to 95% reduction	[10]



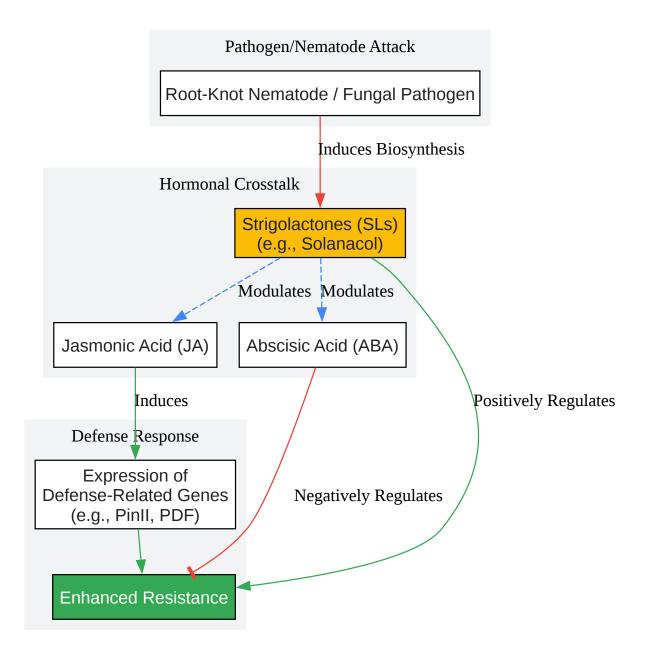
## **Role of Strigolactones in Plant Defense**

Emerging evidence suggests that strigolactones, in their role as phytohormones, are also involved in the regulation of plant defense responses. While research directly implicating **Solanacol** is still developing, studies using strigolactone-deficient tomato mutants and synthetic strigolactone analogs have provided valuable insights.

Strigolactone-deficient tomato mutants exhibit increased susceptibility to fungal pathogens such as Botrytis cinerea and Alternaria alternata[11][12]. This suggests that endogenous strigolactones are required for a robust defense response. Furthermore, strigolactones have been shown to positively regulate defense against root-knot nematodes (Meloidogyne incognita) in tomato[13][14].

The mechanism by which strigolactones modulate plant defense appears to involve intricate crosstalk with other defense-related hormones, particularly jasmonic acid (JA) and abscisic acid (ABA)[11][13][14]. For instance, the application of the strigolactone analog GR24 enhances resistance to nematodes, and this is associated with alterations in the accumulation of JA and ABA[13][14]. In strigolactone-deficient mutants, the expression of JA-dependent defense genes, such as PinII, is reduced, correlating with increased susceptibility to pathogens[11][12].





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Figure 2: Strigolactone Signaling in Tomato Defense.

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the study of **Solanacol**.



#### **Extraction of Solanacol from Tomato Root Exudates**

This protocol is adapted from Floková et al. (2020) and Wakabayashi et al. (2022)[15][16].

- Plant Growth and Exudate Collection:
  - Grow tomato plants hydroponically in a phosphate-sufficient nutrient solution (e.g., halfstrength Hoagland solution).
  - To induce strigolactone production, transfer plants to a phosphate-deficient nutrient solution for 7-10 days prior to collection.
  - Collect the hydroponic solution containing the root exudates. To minimize degradation, keep the solution on ice during collection.
- Solid Phase Extraction (SPE):
  - Filter the collected exudate solution to remove root debris.
  - Use a polymeric reverse-phase SPE cartridge (e.g., Oasis HLB).
  - Condition the cartridge with methanol followed by water.
  - Load the exudate solution onto the cartridge.
  - Wash the cartridge with water to remove polar impurities.
  - Elute the strigolactones with acetone or ethyl acetate.
- Drying and Reconstitution:
  - Evaporate the solvent from the eluate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a small, known volume of acetonitrile or a mixture of acetonitrile and water for analysis.

## Quantification of Solanacol by LC-MS/MS



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of **Solanacol**.

- · Chromatographic Separation:
  - Use a C18 reverse-phase column.
  - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid
     (A) and acetonitrile with 0.1% formic acid
     (B).
  - The gradient can be optimized, for example, starting at 30% B and increasing to 100% B over 15-20 minutes.
- Mass Spectrometry Detection:
  - Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
  - Use Multiple Reaction Monitoring (MRM) for quantification. For **Solanacol**, the parent ion [M+H]<sup>+</sup> is m/z 365, and a characteristic product ion is m/z 268.
  - Quantification is achieved by comparing the peak area of the sample to a standard curve generated with authentic **Solanacol** standards.

### Phelipanche ramosa Seed Germination Assay

This protocol is based on methodologies described by Xie et al. (2007) and Pouvreau et al. (2013)[5][17].

- · Seed Sterilization and Preconditioning:
  - Surface sterilize P. ramosa seeds with a 10-20% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.
  - Place the sterilized seeds on sterile glass fiber filter paper in a petri dish, moisten with sterile water, and incubate in the dark at 20-23°C for 7-10 days. This preconditioning period is essential for the seeds to become responsive to germination stimulants.
- Germination Stimulation:



- Prepare serial dilutions of the Solanacol standard or the root exudate extract in sterile water.
- Apply a small volume (e.g., 50 μL) of each dilution to the preconditioned seeds. Use sterile
  water as a negative control and a synthetic strigolactone analog like GR24 (e.g., 1 μM) as
  a positive control.
- Seal the petri dishes and incubate in the dark at 23-25°C for 7-14 days.
- Evaluation of Germination:
  - Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
  - Calculate the germination percentage for each treatment.

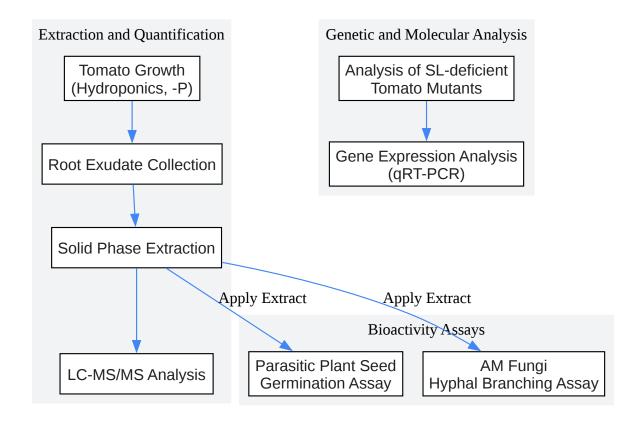
## Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This protocol is adapted from Akiyama et al. (2005)[3].

- Spore Germination:
  - Surface sterilize spores of an AM fungus (e.g., Gigaspora margarita or Rhizophagus irregularis) and place them on a sterile membrane on a solid medium (e.g., M medium) or in a sterile liquid medium.
  - Incubate the spores in the dark at 28-30°C for several days to allow for germination and initial hyphal growth.
- Application of Solanacol:
  - Once the germinated hyphae have reached a certain length, apply a small volume of the
     Solanacol solution near the growing hyphae.
  - Use a solvent control (e.g., water or a very low concentration of acetone).
- Observation of Hyphal Branching:



- Incubate for another 24-48 hours.
- Observe the hyphae under a microscope and assess the degree of branching compared to the control. The effect can be quantified by counting the number of hyphal tips in a defined area.



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Figure 3: General Experimental Workflow for Studying Solanacol Function.

## Impact on the Rhizosphere Microbiome

While the effects of **Solanacol** on parasitic plants and AM fungi are well-documented, its influence on the broader rhizosphere microbial community, including bacteria and non-mycorrhizal fungi, is an area of active research. Root exudates, in general, are known to shape the composition and activity of the rhizosphere microbiome. It is plausible that **Solanacol**, as a



component of these exudates, contributes to this shaping process. However, studies specifically dissecting the impact of **Solanacol** from the complex mixture of root exudates are still limited. Future research employing metagenomic and metabolomic approaches with strigolactone-deficient and overproducing tomato lines will be crucial to elucidate the specific role of **Solanacol** in structuring the tomato rhizosphere microbiome.

#### **Conclusion and Future Directions**

**Solanacol** is a key signaling molecule in tomato root exudates, with profound effects on both parasitic and symbiotic interactions in the rhizosphere. Its role as a germination stimulant for parasitic weeds makes it a target for developing novel crop protection strategies, such as "suicidal germination" where synthetic analogs are used to induce germination in the absence of a host. Conversely, its ability to promote symbiosis with AM fungi offers avenues for enhancing plant nutrition and stress tolerance in sustainable agriculture.

The emerging role of strigolactones in plant defense, mediated through crosstalk with other hormonal pathways, opens up new possibilities for breeding or engineering crops with enhanced resistance to a range of pathogens and pests.

Future research should focus on:

- Elucidating the remaining unknown steps in the Solanacol biosynthetic pathway.
- Identifying the specific receptors for Solanacol in tomato and other organisms.
- Unraveling the detailed molecular mechanisms of strigolactone-mediated defense signaling.
- Investigating the impact of Solanacol on the diversity and function of the broader rhizosphere microbiome.

A deeper understanding of the multifaceted functions of **Solanacol** will undoubtedly contribute to the development of innovative solutions for agriculture and provide novel insights into the complex chemical language of plant-microbe interactions.

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